molecular formula C2H4OSi B14557455 CID 14365586

CID 14365586

Cat. No.: B14557455
M. Wt: 72.14 g/mol
InChI Key: MUYZDCBFOAWSHX-UHFFFAOYSA-N
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Description

CID 14365586 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical compound in the PubChem database. For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are characterized by their molecular structures, spectral data, and biological relevance . CID 14365586 likely follows similar metadata standards, including:

  • Structural Information: Molecular formula, stereochemistry, and atomic connectivity.
  • Physicochemical Properties: LogP, molecular weight, solubility, and stability.
  • Applications: Potential roles in pharmaceuticals, agrochemicals, or industrial processes, inferred from structurally related compounds .

Properties

Molecular Formula

C2H4OSi

Molecular Weight

72.14 g/mol

InChI

InChI=1S/C2H4OSi/c1-2-4-3/h2-3H,1H2

InChI Key

MUYZDCBFOAWSHX-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 14365586 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of CID 14365586 is scaled up to meet the demand for the compound. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may also include purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: CID 14365586 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions involving CID 14365586 typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of CID 14365586 depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can enhance the compound’s properties for specific applications.

Scientific Research Applications

CID 14365586 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and interactions. In medicine, CID 14365586 could be investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

Conclusion

CID 14365586 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study for researchers in chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds, we can fully appreciate the value of CID 14365586 in scientific research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights methodologies for comparing compounds using PubChem CIDs. For instance:

Betulin-Derived Inhibitors (CID 72326, CID 64971, CID 92158): Structural Comparison: Betulin (CID 72326) and its derivatives share a pentacyclic triterpenoid backbone. Modifications like hydroxylation (betulinic acid, CID 64971) or oxidation (lupenone, CID 92158) alter bioactivity and solubility . Functional Divergence: Betulinic acid exhibits antiviral properties, while lupenone is studied for anti-inflammatory effects. Such differences underscore the impact of minor structural changes on functionality .

Oscillatoxin Derivatives (CID 101283546, CID 185389) :

  • Structural Features : Oscillatoxin D (CID 101283546) contains a macrocyclic lactone ring, while 30-methyl-oscillatoxin D (CID 185389) includes a methyl substitution that enhances metabolic stability .
  • Biological Activity : Methylated derivatives often show improved pharmacokinetic profiles compared to parent compounds, a trend observed in toxin-related studies .

Methodological Frameworks for Comparison

  • Analytical Techniques: LC-ESI-MS with Collision-Induced Dissociation (CID): Used to differentiate structural isomers like ginsenosides (e.g., Rf vs. F11) based on fragmentation patterns . GC-MS and Vacuum Distillation: Applied to analyze compound fractions and purity, as demonstrated for CIEO derivatives .
  • Data Standardization :
    PubChem requires rigorous documentation of spectral data, synthetic pathways, and biological assays for CID entries, ensuring comparability across studies .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected CIDs

CID Molecular Formula Key Structural Features Biological Activity Reference
14365586 Not provided Inferred from PubChem standards Undocumented in provided evidence
72326 C₃₀H₅₀O₂ Pentacyclic triterpenoid Antiviral, anti-inflammatory
101283546 C₄₃H₆₆O₁₂ Macrocyclic lactone Cytotoxic, marine toxin
12594 C₂₆H₄₅NO₇S Sulfated steroid Endogenous transporter inhibitor

Table 2: Analytical Techniques for Compound Characterization

Technique Application Example Relevance to CID Studies
LC-ESI-MS/CID Differentiation of ginsenoside isomers Structural elucidation
GC-MS Purity analysis of CIEO derivatives Fractionation and QC
NMR Stereochemical assignment (e.g., betulin) Confirming atomic connectivity

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